4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Description
This compound belongs to the rhodanine-derived thiazolidinone family, characterized by a Z-configured benzylidene group at position 5, a sulfanylidene (thiocarbonyl) group at position 2, and a butanoic acid substituent at position 2. Such derivatives are widely studied for antimicrobial, anticancer, and enzyme-inhibitory properties due to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-10-4-2-5-11(8-10)9-12-14(19)16(15(20)21-12)7-3-6-13(17)18/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,18)/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVZWVXLAUKQBS-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidine derivative that has attracted attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.
The molecular formula of this compound is , with a molecular weight of approximately 325.4 g/mol. The compound features a thiazolidine ring, which is known to contribute to its biological activity through various mechanisms.
Antioxidant Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. The DPPH assay has been employed to evaluate the free radical scavenging ability of these compounds. For instance, derivatives showed higher antioxidant activity compared to standard antioxidants such as ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .
Antimicrobial Activity
The antimicrobial potential of this compound has also been assessed using agar well diffusion methods. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer properties of thiazolidine derivatives have been extensively studied. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate caspase pathways and inhibit cell proliferation by modulating cell cycle regulatory proteins .
Case Studies
- Antioxidant Evaluation : A study reported that a series of thiazolidine derivatives exhibited IC50 values in the range of 10–30 µM in DPPH assays, highlighting their potential as effective antioxidants .
- Antimicrobial Screening : In another study, thiazolidine derivatives were tested against a panel of pathogens, showing minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against E. coli and S. aureus, indicating moderate antibacterial activity .
- Anticancer Mechanism : Research involving MCF7 cells treated with thiazolidine derivatives revealed a significant increase in apoptosis markers after 48 hours of treatment, with IC50 values around 25 µM for the most potent compounds tested .
Structure–Activity Relationship (SAR)
The biological activity of thiazolidine derivatives is often influenced by substituents on the phenyl ring and the overall molecular structure. Electron-withdrawing groups enhance activity by stabilizing negative charges during reactions with biological targets. Conversely, electron-donating groups may reduce potency due to steric hindrance or unfavorable electronic interactions .
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing (e.g., -NO2) | Increases potency |
| Electron-donating (e.g., -OCH3) | Decreases potency |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and its analogues:
Key Observations:
Substituent Diversity: Electron-donating groups (e.g., methoxy in ) enhance solubility but may reduce membrane permeability. Halogenated derivatives (e.g., bromo in ) improve lipophilicity and metabolic stability.
Carboxylic Acid Chain: Longer chains (butanoic acid vs. acetic acid in ) may enhance water solubility and bioavailability.
Physicochemical and Pharmacokinetic Properties
LogP and Solubility :
Metabolic Stability :
Q & A
Q. What are the common synthetic routes for preparing 4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid and its analogues?
- Methodological Answer : The compound can be synthesized via condensation reactions between thiazolidinone precursors and substituted benzaldehydes. For example, analogous thiazolidinone derivatives are synthesized by refluxing 4-oxo-2-thioxothiazolidine acetic acid with aromatic aldehydes (e.g., 3-methylbenzaldehyde) in ethanol using piperidine as a catalyst. Post-reaction, the pH is adjusted to 3–4 with acetic acid to precipitate the product . Characterization typically involves:
- ¹H/¹³C NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 160–180 ppm (C=O and C=S groups).
- Elemental Analysis : Confirmation of C, H, N, and S content within ±0.3% of theoretical values .
Table 1 : Representative Yields and Conditions for Analogues
| Precursor Aldehyde | Catalyst | Solvent | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 4-Benzyloxy-3-methoxybenzaldehyde | Piperidine | Ethanol | 74 | 243–246 |
| 3-(2-Phenylethoxy)benzaldehyde | Piperidine | Ethanol | 34 | 160 (decomp.) |
Q. How is the Z-configuration of the benzylidene group confirmed in this compound?
- Methodological Answer : The Z-configuration is determined via NOESY NMR (nuclear Overhauser effect spectroscopy) to detect spatial proximity between the benzylidene proton and the thiazolidinone ring protons. X-ray crystallography is also used for definitive confirmation, as seen in structurally similar compounds like (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one, where crystal packing analysis validates the stereochemistry .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : While specific safety data for this compound is limited, analogues with sulfanylidene/thiazolidinone motifs require:
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods due to potential respiratory irritancy.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., antimicrobial vs. antioxidant efficacy) be resolved for this compound?
- Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strain specificity in antimicrobial tests or DPPH vs. FRAP assays for antioxidants). To address this:
- Dose-Response Studies : Establish IC₅₀/EC₅₀ values across multiple concentrations.
- Mechanistic Probes : Use ROS (reactive oxygen species) scavenging assays to differentiate antioxidant activity from direct antimicrobial effects .
Table 2 : Example Bioactivity Data for Analogues
| Compound | Antimicrobial (MIC, µg/mL) | Antioxidant (IC₅₀, µM) |
|---|---|---|
| Analog A | 12.5 (S. aureus) | 45.2 (DPPH) |
| Analog B | 25.0 (E. coli) | 62.8 (FRAP) |
Q. What strategies optimize synthetic yield for derivatives with bulky substituents (e.g., 3-methylphenyl groups)?
Q. How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced enzyme-binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electron distribution and reactive sites. For example:
Q. What analytical challenges arise in distinguishing thione (C=S) and ketone (C=O) groups in spectral data?
- Methodological Answer : Overlapping signals in IR and NMR can complicate analysis. Solutions include:
- 13C NMR : Distinct peaks at δ 180–190 ppm (C=O) vs. δ 200–220 ppm (C=S).
- Mass Spectrometry : Fragmentation patterns (e.g., loss of CO vs. CS groups) .
Theoretical and Methodological Frameworks
Q. How can research on this compound align with broader theories (e.g., drug design or enzyme inhibition)?
- Methodological Answer : Link studies to established frameworks like:
Q. What experimental controls are critical when evaluating cytotoxicity in cell-based assays?
- Methodological Answer : Include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
